
Phenyl 4,6-O-benzylidene-a-D-thiomannopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl 4,6-O-benzylidene-a-D-thiomannopyranoside (PBTMP) is a synthetic compound derived from thiomannopyranoside, a naturally occurring sugar found in plants. PBTMP has been studied extensively for its potential applications in various scientific research fields.
Scientific Research Applications
Carbohydrate-Protein Interactions
Phenyl 4,6-O-benzylidene-α-D-thioglucopyranoside is used extensively in investigating the intricate interplay between carbohydrates and proteins . Understanding these interactions is crucial for many biological processes, including cell-cell communication, immune response, and pathogen recognition.
Enzymatic Mechanisms
This compound is also used to decipher enzymatic mechanisms . By studying how enzymes interact with this compound, researchers can gain insights into the enzyme’s function, which can be useful in drug design and understanding disease mechanisms.
Stereochemical Outcome of Thioglycoside-Based Glycosylations
The compound plays a significant role in studying the stereochemical outcome of thioglycoside-based glycosylations . These studies are important for understanding how different protecting groups influence the stereochemical outcome of glycosylations.
Synthesis of β-Mannopyranosides
Phenyl 4,6-O-benzylidene-1-thio-α-d-mannopyranoside has been instrumental in the stereocontrolled synthesis of β-mannopyranosides . This method has been widely applied in the synthesis of a variety of oligosaccharides, glycoconjugates, and natural products.
Drug Discovery and Advancement
Its intricate mechanism of action enables precise targeting of disease-causing agents, rendering it an indispensable instrument in the realm of biomedicine for drug discovery and advancement .
Preparation of Different Sugars
Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside, a related compound, is used as a chiral building block and important intermediate in the preparation of different sugars . This highlights the potential of Phenyl 4,6-O-benzylidene-a-D-thiomannopyranoside in the synthesis of various sugars.
Mechanism of Action
Target of Action
Phenyl 4,6-O-benzylidene-a-D-thiomannopyranoside is a complex compound that has been extensively employed in the biomedical sector . It is known to exert its influence over diverse maladies, encompassing bacterial, viral, and fungal infections . It functions as a proficient α-D-glucoside analog , making it a pivotal contributor in the advancement of research targeting diverse ailments connected to glucose metabolism and carbohydrate identification .
Mode of Action
The compound’s distinctive chemical architecture facilitates targeted drug delivery and efficient cellular uptake . This precision in targeting disease-causing agents renders it an indispensable instrument in the realm of biomedicine for drug discovery and advancement .
Biochemical Pathways
The compound is known to invoke cell arrest at the G (2)-M phase by thwarting the PI3K/Akt signaling pathway . This biochemical pathway plays a crucial role in cell cycle progression, and its inhibition can lead to the halt of cell proliferation, which is beneficial in the treatment of diseases like cancer.
Pharmacokinetics
Its distinctive chemical architecture is known to facilitate efficient cellular uptake , which suggests good bioavailability
Result of Action
The compound’s action results in the alleviation of specific diseases and selectively targets drugs . Its influence over diverse maladies, encompassing bacterial, viral, and fungal infections, has been noted . Moreover, it aids in the research of diverse ailments such as cancer and viral infections .
properties
IUPAC Name |
(4aR,6R,7S,8R,8aS)-2-phenyl-6-phenylsulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O5S/c20-15-16(21)19(25-13-9-5-2-6-10-13)23-14-11-22-18(24-17(14)15)12-7-3-1-4-8-12/h1-10,14-21H,11H2/t14-,15-,16+,17-,18?,19-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDNIQCYVYFGHSI-HFHYLLLSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(C(O2)SC3=CC=CC=C3)O)O)OC(O1)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@@H]([C@@H]([C@H](O2)SC3=CC=CC=C3)O)O)OC(O1)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Ar,6r,7s,8r,8as)-2-phenyl-6-phenylsulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-Boc-4-[bis(2-hydroxyethyl)amino]-L-phenylalanine Methyl Ester](/img/structure/B1140649.png)
![7-[(3Ar,4R,6R,6aR)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-chloropyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1140652.png)


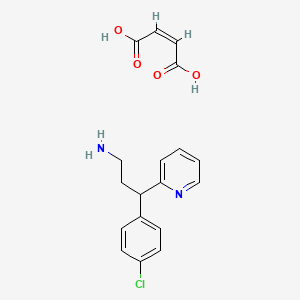
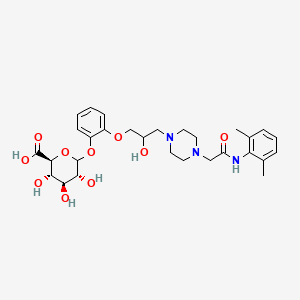
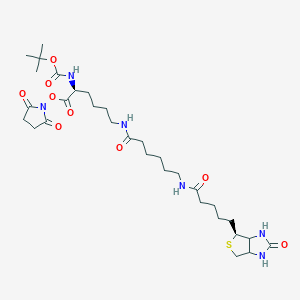
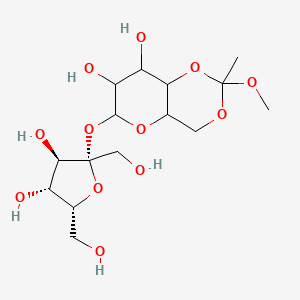
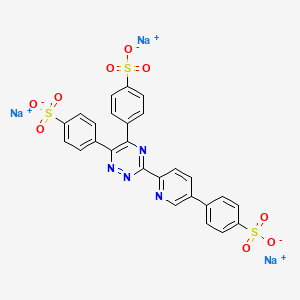
![(2S,3S,4S,5R,6R)-6-[[4-Cyano-4-(3,4-dimethoxyphenyl)-5-methylhexyl]-[2-(3,4-dimethoxyphenyl)ethyl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1140664.png)

